Solvent green 3

Vue d'ensemble

Description

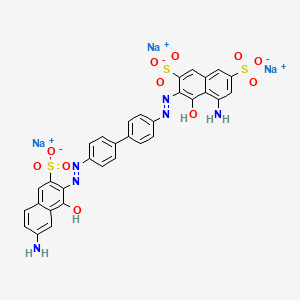

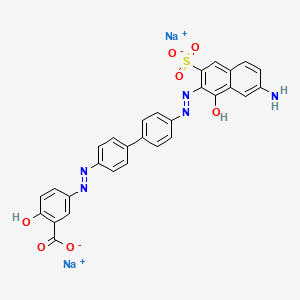

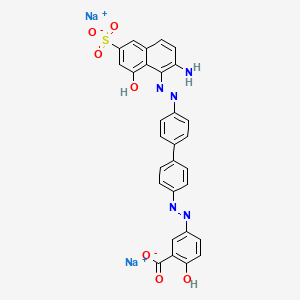

Solvent Green 3, also known as Quinizarine Green SS, is an anthraquinone derivative . It appears as a dark green-black powder and is used as a dye for adding greenish coloring to cosmetics and medications . It is also used in plastics, rubber, printing inks, gasoline, oil, lubricants, waxes , and some colored smoke formulations .

Synthesis Analysis

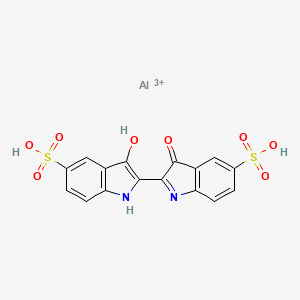

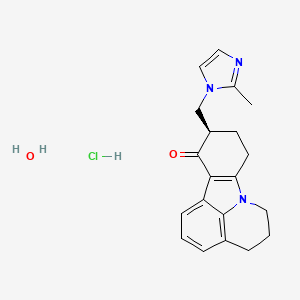

This compound is synthesized by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid .Molecular Structure Analysis

The empirical formula of this compound is C28H22N2O2 . It has a molecular weight of 418.49 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the use of green solvents in chemical reactions and processing is a significant area of research . Green solvents can be pivotal in chemical processing, determining solubility and the stability of excited states .Physical and Chemical Properties Analysis

This compound is soluble in alcohols and hydrocarbons, including oils, fats, and waxes . It is insoluble in water . It has a melting point of 215°C and a density of 1.32 g/ml . It also exhibits good heat stability and lightfastness .Applications De Recherche Scientifique

Systèmes de solvants durables

Solvent green 3 fait partie d'une classe de solvants qui sont explorés pour leur durabilité. Ces solvants sont non volatils, recyclables et écologiquement bénins, ce qui les rend idéaux pour une utilisation dans les synthèses de matériaux et les réactions chimiques . Ils sont particulièrement utiles dans la synthèse de matériaux de charpente tels que les structures métallo-organiques (MOF), les structures organiques covalentes (COF) et les structures organiques à liaisons hydrogène (HOF).

Réactions de conversion du CO2

Dans le domaine de la conversion du CO2, this compound a des applications potentielles dans les réactions de réduction photocatalytique et électrocatalytique . Ses propriétés peuvent influencer la solubilité et la stabilité des réactifs, ce qui est crucial pour l'efficacité de ces réactions.

Chimie verte dans les sciences analytiques

Le passage à une chimie plus verte dans les sciences analytiques a conduit à l'utilisation de this compound dans la préparation et l'analyse des échantillons. Il remplace les composés organiques volatils (COV) par des alternatives plus écologiques, notamment dans les extractions et les séparations de matrices complexes telles que les échantillons environnementaux et les produits alimentaires naturels .

Processus enzymatiques dans la synthèse de médicaments

Les propriétés de this compound ont été exploitées dans les processus enzymatiques pour la synthèse de médicaments. Par exemple, son utilisation conjointement avec des solvants plus écologiques comme l'eau et des enzymes telles que la lipase a été appliquée dans la synthèse d'intermédiaires chiraux pour les médicaments antihypertenseurs .

Applications industrielles

Les applications industrielles de this compound sont vastes. Il est utilisé dans des procédés qui visent le développement durable des technologies en synthèse organique. Son rôle dans la minimisation des pertes et des émissions de solvants est important dans les industries qui s'efforcent de mettre en œuvre des méthodes de production plus écologiques .

Liquides ioniques biocompatibles

This compound est également étudié pour son rôle dans la création de liquides ioniques biocompatibles. Ces liquides sont utilisés dans diverses applications en raison de leur amphiphilie accrue, de leur meilleure miscibilité et de leur viscosité, ce qui élargit l'applicabilité des solvants hybrides .

Systèmes de solvants verts pour les synthèses de matériaux

Ce solvant fait partie des systèmes de solvants verts qui sont essentiels pour les synthèses de matériaux. Ses propriétés sont avantageuses dans la création de matériaux qui sont non seulement performants mais aussi respectueux de l'environnement .

Perspective des solvants verts et durabilité

Enfin, this compound fait partie de la discussion plus large sur la durabilité des solvants verts. Il est évalué en fonction des principes de la chimie verte, des analyses du cycle de vie et des évaluations modernes de la circularité, qui sont essentielles pour évaluer le caractère « vert » des solvants .

Orientations Futures

The future of Solvent Green 3 and other green solvents lies in their sustainability . Efforts are being made to develop solvents that are high-performing, highly soluble in environmentally friendly and non-harmful solvents, and have a high degree of sustainability . This includes the integration of life cycle assessments and modern circularity evaluations .

Mécanisme D'action

Target of Action

Solvent Green 3, also known as Quinizarine Green SS (CI 61565), is an anthraquinone derivative . It is primarily used as a dye in various applications, including adding greenish coloring to cosmetics and medications . It is also used in some colored smoke formulations . The primary targets of this compound are the materials to which it imparts its color .

Mode of Action

The mode of action of this compound involves its interaction with the target materials. It is a green dye that imparts its color to materials . The dye is made by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid . This process results in the formation of the anthraquinone derivative, this compound .

Biochemical Pathways

As a dye, this compound does not directly interact with biochemical pathways within a biological system. Instead, its primary function is to provide color to materials. The synthesis of this compound involves chemical reactions that could be considered part of a synthetic chemical pathway .

Pharmacokinetics

Information on the pharmacokinetics of this compound, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is not readily available. This is likely due to its primary use as a dye, rather than a pharmaceutical compound. It is known, however, that this compound is a black powder that is soluble in polar organic solvents, but insoluble in water .

Result of Action

The primary result of this compound’s action is the imparting of a greenish color to the materials it interacts with . This makes it useful in a variety of applications, including cosmetics, medications, and colored smoke formulations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent it is placed in . Additionally, its stability and efficacy as a dye can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

It is known that Solvent Green 3 is soluble in alcohols and hydrocarbons, including oils, fats, and waxes . It is insoluble in water , which may limit its interactions with certain biomolecules.

Cellular Effects

It is known that when inhaled, this compound clears very slowly from the lung (half-life, 280 days) . In a study on the retention of this compound in the lungs, rats were given a suspension containing the dye . The authors observed that 87% of the initial dose remained in the lungs 24 hr after exposure .

Molecular Mechanism

It is known that this compound is made by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid .

Temporal Effects in Laboratory Settings

It is known that this compound is poorly soluble in the lung and will accumulate with repeated exposures to high concentrations of the material .

Dosage Effects in Animal Models

It is known that the oral lethal dose for 50% of the test animals (LD 50) for rats has been reported at 3 grams per kilogram (g/kg) of body weight .

Propriétés

IUPAC Name |

1,4-bis(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-7-11-19(12-8-17)29-23-15-16-24(30-20-13-9-18(2)10-14-20)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRGPOFMYCMNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044376 | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Merck Index] | |

| Record name | 1,4-Bis(p-tolylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In 2-methoxymethanol, 2 mg/mL; in ethanol 0.3 mg/mL, Soluble in 3.4 g/100 mL alcohol at 25 °C. Soluble in hydrochloric and sulfuric acid. Sparingly soluble in methanol, ethyl ether., Slightly soluble in acetone, ethyl acetate, mineral oil, oleic acid, stearic acid. Soluble in benzene, toluene. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.45 g/mL | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark burgundy, Dark violet needles, Solid at 20 °C | |

CAS No. |

128-80-3 | |

| Record name | Solvent Green 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Green 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent green 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(p-tolylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QP5U84YF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218 °C | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)